1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-pyrrolidine
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Overview
Description
1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-pyrrolidine is a synthetic organic compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorobenzyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-pyrrolidine typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Pyrrolidine Ring: The protected amine is then subjected to cyclization to form the pyrrolidine ring. This can be done using various cyclization agents and conditions.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced through a nucleophilic substitution reaction. This involves reacting the pyrrolidine derivative with a fluorobenzyl halide in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Fluorobenzyl halide, triethylamine, dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-pyrrolidine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-Boc-3-[(3-chlorobenzyl-amino)-methyl]-pyrrolidine
- 1-Boc-3-[(3-bromobenzyl-amino)-methyl]-pyrrolidine
- 1-Boc-3-[(3-methylbenzyl-amino)-methyl]-pyrrolidine
Comparison: 1-Boc-3-[(3-fluorobenzyl-amino)-methyl]-pyrrolidine is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents (chlorine, bromine, methyl), the fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications.
Properties
CAS No. |
887590-99-0 |
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Molecular Formula |
C17H25FN2O2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
tert-butyl 3-[[(3-fluorophenyl)methylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-8-7-14(12-20)11-19-10-13-5-4-6-15(18)9-13/h4-6,9,14,19H,7-8,10-12H2,1-3H3 |
InChI Key |
CMKPBBAKIIMGLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CNCC2=CC(=CC=C2)F |
Origin of Product |
United States |
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